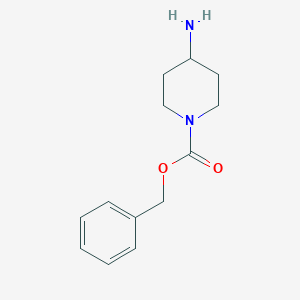

Benzyl 4-aminopiperidine-1-carboxylate

Beschreibung

The exact mass of the compound Benzyl 4-aminopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 4-aminopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-aminopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQGSYCCNQAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591251 | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120278-07-1 | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1-carbobenzoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of Benzyl 4-aminopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth structural analysis of Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available physical, and spectroscopic data, outlines a known synthetic protocol, and presents the molecular structure and a general synthetic workflow through standardized diagrams.

Core Molecular Properties

Benzyl 4-aminopiperidine-1-carboxylate, with the CAS number 120278-07-1, possesses a distinct molecular architecture centered around a piperidine ring. This heterocyclic scaffold is functionalized at the 1-position with a benzyloxycarbonyl group and at the 4-position with an amino group, rendering it a versatile building block in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| Melting Point | 68 °C | [1] |

| Appearance | White to light yellow powder or lump | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals corresponding to the different protons in the molecule. The following data has been reported for a solution in CDCl₃:

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |

| 7.33 | 5H | m | Aromatic protons (C₆H₅) |

| 5.14 | 2H | s | Benzylic protons (CH₂) |

| 4.14 | 2H | br s | Piperidine protons (axial, adjacent to N) |

| 2.87 | 3H | m | Piperidine protons |

| 1.83 | 2H | m | Piperidine protons |

| 1.66 | 3H | m | Piperidine protons & Amino protons (NH₂) |

| 1.28 | 2H | m | Piperidine protons (equatorial, adjacent to N) |

Note: Specific assignments of the piperidine protons can be complex due to chair conformations and requires further 2D NMR analysis for definitive assignment. The broad singlet at 4.14 ppm likely corresponds to the axial protons at the 2 and 6 positions of the piperidine ring. The multiplicity "m" indicates a multiplet.

¹³C NMR, IR, and Mass Spectrometry Data

Crystallographic Data

No public crystallographic data, such as that from X-ray diffraction studies, was found for Benzyl 4-aminopiperidine-1-carboxylate. Therefore, precise bond lengths and angles from a crystal structure are not available at this time.

Experimental Protocols

Synthesis of Benzyl 4-aminopiperidine-1-carboxylate

A general method for the synthesis of Benzyl 4-aminopiperidine-1-carboxylate involves the deprotection of a Boc-protected precursor.[4]

Starting Material: Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Reagents:

-

Tetrahydrofuran (THF)

-

5M Hydrochloric Acid (HCl)

-

Dichloromethane

-

10M Sodium Hydroxide (NaOH)

-

25 wt% Sodium Chloride (NaCl) solution

Procedure:

-

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is dissolved in THF.

-

5M HCl is added to the solution.

-

The mixture is heated to 30-35 °C for 2 hours and then the temperature is raised to 55 °C and the reaction is continued overnight.

-

Upon completion, the reaction mixture is cooled, and dichloromethane is added.

-

The mixture is then basified by the controlled addition of 10M NaOH at a temperature below 25 °C.

-

The organic phase is separated and washed with a 25 wt% NaCl solution.

-

The organic solvent is removed under reduced pressure to yield Benzyl 4-aminopiperidine-1-carboxylate.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of Benzyl 4-aminopiperidine-1-carboxylate.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-aminopiperidine-1-carboxylate, with the CAS Number 120278-07-1, is a key bifunctional organic compound. It incorporates a piperidine core, a primary amine, and a benzyl carbamate protecting group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility lies in the strategic introduction of a 4-aminopiperidine moiety into more complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and the experimental methods used to determine these characteristics.

Core Physicochemical Properties

The properties of Benzyl 4-aminopiperidine-1-carboxylate are crucial for its handling, reaction optimization, and integration into synthetic workflows. The following table summarizes the available data. It is important to note that while some data is experimentally confirmed, several parameters are based on computational predictions and should be regarded as estimates.

| Property | Value | Data Type |

| CAS Number | 120278-07-1 | Experimental |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Experimental |

| Molecular Weight | 234.29 g/mol | Calculated |

| Appearance | Off-white to light yellow solid/crystalline powder | Experimental |

| Melting Point | 68 °C (decomposes)[1][2][3][4][5] | Experimental |

| Boiling Point | 367.2 ± 42.0 °C at 760 mmHg | Predicted[2][4] |

| Water Solubility | Slightly soluble[2][3][4] | Qualitative |

| pKa (Primary Amine) | 10.07 ± 0.20 | Predicted[2] |

| Density | 1.151 ± 0.06 g/cm³ | Predicted[2][4] |

| Flash Point | 175.9 °C | Predicted[2][4] |

| Refractive Index | 1.558 | Predicted[2][4] |

Synthesis and Chemical Reactivity

Benzyl 4-aminopiperidine-1-carboxylate is typically synthesized from a precursor where the 4-amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group. The final step involves the selective deprotection of the amino group under acidic conditions, leaving the benzyl carbamate (Cbz) group intact on the piperidine nitrogen. This differential protection strategy is fundamental to its utility as a building block.

A common synthetic route involves the treatment of Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate with a strong acid, such as hydrochloric acid, in a suitable solvent like tetrahydrofuran (THF).[3]

Application in Drug Discovery

This compound serves as a critical intermediate for synthesizing more complex molecules with therapeutic potential. For instance, it has been utilized in the creation of piperidine derivatives that act as modulators of the C-C chemokine receptor type 5 (CCR5).[6] CCR5 is a G protein-coupled receptor that plays a significant role in the immune system and is also a co-receptor for HIV entry into T-cells. Modulators of this receptor are investigated for treating inflammatory conditions and viral infections.

The logical relationship shows how this intermediate is a foundational piece in a drug discovery pipeline targeting receptors like CCR5.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. 4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 120278-07-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | FB139884 [biosynth.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Multifaceted Mechanisms of Action of the Benzyl 4-Aminopiperidine-1-Carboxylate Scaffold: A Technical Guide

Introduction: The benzyl 4-aminopiperidine-1-carboxylate core structure is a versatile scaffold in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. While the parent molecule is often utilized as a synthetic intermediate, its derivatives have been shown to exhibit a range of mechanisms of action, targeting key proteins implicated in neurological disorders and cancer. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this scaffold, including its role in targeted protein degradation, modulation of the sigma-1 receptor, and inhibition of critical enzymes such as acetylcholinesterase and β-secretase 1. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Targeted Protein Degradation: The PROTAC Linker Mechanism

A derivative of the core scaffold, Benzyl 4-(aminomethyl)piperidine-1-carboxylate, has been identified as a linker component for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[2][3]

The mechanism involves a PROTAC molecule that consists of two distinct ligands connected by a linker. One ligand, the "warhead," binds to the protein of interest, while the other, the "anchor," recruits an E3 ubiquitin ligase.[4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein.[4] This polyubiquitinated protein is then recognized and degraded by the proteasome.[3] The benzyl 4-(aminomethyl)piperidine-1-carboxylate can be incorporated into the linker structure, influencing the physicochemical properties and the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex and subsequent protein degradation.[2]

Modulation of the Sigma-1 Receptor

Derivatives of the N-benzylpiperidine scaffold have been extensively investigated as high-affinity ligands for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein involved in various cellular functions and implicated in neurological and psychiatric disorders.[5][6]

Mechanism of Action

The primary mechanism of action for these derivatives is competitive binding to the sigma-1 receptor. Depending on the specific substitutions on the benzyl and piperidine rings, these compounds can act as either agonists or antagonists. This binding displaces endogenous ligands and modulates the receptor's activity. The N-(1-benzylpiperidin-4-yl)phenylacetamide series, for instance, has shown high affinity and selectivity for the sigma-1 receptor.[7][8]

Quantitative Data: Sigma-1 Receptor Binding Affinity

The binding affinities of various N-benzylpiperidine derivatives for the sigma-1 receptor have been determined using radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a compound for a receptor, with lower values indicating higher affinity.

| Compound Class | Derivative | σ1R Ki (nM) | σ2R/σ1R Selectivity |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Unsubstituted | 3.90 | 61.5 |

| 2-Fluoro substituted | 3.56 | 187.4 | |

| Benzylpiperidine Derivatives | Compound 52 | 11.0 | - |

| Benzylpiperazine Derivatives | Compound 15 | 1.6 | 886 |

| Compound 24 | - | 423 | |

| N-(benzylpiperidinyl)-4-fluorobenzamide | LMH-2 | 6.0 | High |

Data compiled from multiple sources.[7][9][10][11]

Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the sigma-1 receptor using a competitive radioligand binding assay with [3H]-(+)-pentazocine.[5][12]

Materials:

-

Biological Source: Guinea pig brain or liver membranes, which have high expression of σ1R.[12]

-

Radioligand: [3H]-(+)-pentazocine.[6]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (e.g., 10 µM).

-

Test Compounds: Serial dilutions of the benzylpiperidine derivatives.

-

Instrumentation: Scintillation counter, 96-well plates, filter harvester.

Procedure:

-

Membrane Preparation: Homogenize the tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition

The benzylpiperidine core is a key pharmacophore in the design of inhibitors for several enzymes implicated in the pathology of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

Derivatives of N-benzylpiperidine are known inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class | Derivative | AChE IC50 (nM) |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Compound 21 | 0.56 |

| N-benzylpiperidine carboxamides | Compound 28 | 410 |

| Compound 20 | 5940 | |

| 1-Benzylpiperidine Phenylacetate | Compound 19 | 5100 |

Data compiled from multiple sources.[13][14][15]

The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[16][17]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[16] The rate of color formation is proportional to AChE activity.

Materials:

-

Enzyme: Acetylcholinesterase (e.g., from electric eel).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test Compounds: Serial dilutions of the benzylpiperidine derivatives.

-

Instrumentation: 96-well microplate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of DTNB, ATCI, and the test compounds in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression.

β-Secretase 1 (BACE1) Inhibition

The benzylpiperidine scaffold has also been incorporated into inhibitors of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides in Alzheimer's disease.[18]

| Compound Class | BACE1 Ki (nM) | BACE1 IC50 (µM) |

| N-benzyl-2-oxopiperazinone derivative (5a) | 2 | - |

| N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides | - | Low micromolar range |

Data compiled from multiple sources.[19][20]

A common method for measuring BACE1 activity is a fluorescence resonance energy transfer (FRET) based assay.[21][22]

Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[21]

Materials:

-

Enzyme: Recombinant human BACE1.

-

Substrate: BACE1 FRET peptide substrate.

-

Assay Buffer: Sodium acetate buffer (e.g., 50 mM, pH 4.5).

-

Test Compounds: Serial dilutions of the benzylpiperidine derivatives.

-

Instrumentation: Fluorescence microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the BACE1 enzyme solution.

-

Pre-incubation: Incubate the plate for a defined period at room temperature or 37°C.

-

Reaction Initiation: Start the reaction by adding the FRET substrate to all wells.

-

Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the reaction rate from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Monoamine Transporter Modulation

Derivatives of 4-benzylpiperidine carboxamide have been shown to inhibit the reuptake of monoamine neurotransmitters, including serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[23] By blocking these transporters, these compounds can increase the synaptic concentrations of these neurotransmitters, a mechanism relevant to the treatment of depression and other mood disorders. The selectivity for different transporters can be tuned by modifying the chemical structure of the derivatives.[23]

Quantitative Data: Monoamine Transporter Inhibition

| Compound Class | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| 4-benzylpiperidine carboxamides (various derivatives) | 0.65 - >100 | 0.073 - >100 | Inactive - >100 |

Data represents a range for a series of compounds and is compiled from multiple sources.[23][24]

Experimental Protocol: Monoamine Reuptake Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

-

Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled Neurotransmitters: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Test Compounds: Serial dilutions of the 4-benzylpiperidine carboxamide derivatives.

-

Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of uptake for each concentration of the test compound and calculate the IC50 value.

Conclusion

The benzyl 4-aminopiperidine-1-carboxylate scaffold is a privileged structure in drug discovery, giving rise to derivatives with a remarkable diversity of mechanisms of action. From targeted protein degradation via the PROTAC pathway to the modulation of G-protein coupled receptors and inhibition of key enzymes in neurodegenerative diseases, this chemical core continues to be a valuable starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this important class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 4-aminopiperidine-1-carboxylate: A Cornerstone Scaffold in Modern Medicinal Chemistry

Introduction

Benzyl 4-aminopiperidine-1-carboxylate is a highly versatile bifunctional scaffold that has become indispensable in the field of drug discovery and medicinal chemistry. Its structure, featuring a piperidine ring with a primary amine at the 4-position and a nitrogen atom protected by a benzyl carbamate (Cbz) group, offers chemists a robust platform for creating diverse molecular architectures. The piperidine moiety is a prevalent feature in many approved drugs, valued for its favorable pharmacokinetic properties, while the strategically placed amino group and the readily removable Cbz protecting group provide two distinct points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) for a wide array of biological targets. Consequently, this building block is integral to the synthesis of compounds targeting diseases ranging from cancer and viral infections to neurological disorders.[1][2]

Synthesis and Derivatization

The utility of Benzyl 4-aminopiperidine-1-carboxylate stems from its synthetic accessibility and predictable reactivity. It serves as a key intermediate that can be readily prepared and subsequently elaborated into complex drug candidates.

General Synthetic Workflow

A common synthetic route begins with the reductive amination of N-Cbz-4-piperidone. This workflow is efficient and allows for the large-scale production of the core scaffold, making it a cost-effective starting point for discovery programs.

Caption: General workflow for the synthesis of the core scaffold.

Core Derivatization Strategies

The true power of this scaffold lies in its two orthogonal chemical handles. The primary amine at the C-4 position is a nucleophile ready for acylation, sulfonylation, or alkylation. Separately, the Cbz group on the piperidine nitrogen can be removed via hydrogenolysis to reveal a secondary amine, which can then be functionalized, for example, through reductive amination or coupling reactions.

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Discovery

Derivatives of the 4-aminopiperidine scaffold have demonstrated significant activity against a multitude of therapeutic targets.

-

Antiviral Agents: The scaffold has been crucial in the development of inhibitors of the Hepatitis C Virus (HCV).[1] A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV assembly and release.[3]

-

Anticancer Agents: This structure is a key component in compounds designed to inhibit protein-protein interactions, such as the p53-MDM2 pathway, and serves as a foundational scaffold for various protein kinase inhibitors.[1][4][5]

-

Neuroscience: The scaffold is present in molecules developed as cognition enhancers for neurodegenerative diseases like Alzheimer's, acting on targets such as σ1 receptors.[1][6] Derivatives have also been explored as analgesics and antidepressants.[2]

-

Other Targets: Research has extended to 4-aminopiperidine derivatives as potential treatments for malaria, cardiovascular disorders, and as modulators of somatostatin receptors.[1][7]

Quantitative Biological Activity Data

The versatility of the scaffold allows for fine-tuning of activity against specific targets. The following table summarizes biological data for representative derivatives.

| Compound Class | Target | Modification Strategy | Activity Metric | Value | Reference |

| HCV Assembly Inhibitor | Hepatitis C Virus | Varied substitutions on the C-4 amino group | EC50 | 2.09 - 2.57 µM | [3] |

| σ1 Receptor Ligand | Sigma-1 (σ1) Receptor | N-methylation of piperidine, varied C-4 side chain | Ki | 0.13 - 1.6 nM | [8] |

| Monoamine Releaser | DAT, NET, SERT | Unsubstituted N-benzylpiperidine core | EC50 (NE) | 41.4 nM | [9] |

| Monoamine Releaser | DAT, NET, SERT | Unsubstituted N-benzylpiperidine core | EC50 (DA) | 109 nM | [9] |

| Cognition Enhancer | in vivo model | Varied substitutions on the C-4 amino group | Active Dose (IP) | 0.01 mg/kg | [6] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for the functionalization of the C-4 amino group, based on methodologies reported in the literature.[3]

Protocol: Synthesis of an N-Acyl Derivative via Amide Coupling

Objective: To couple a carboxylic acid to the primary amine of Benzyl 4-aminopiperidine-1-carboxylate.

Materials:

-

Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

Role in Target-Based Drug Design: Kinase Inhibition

The 4-aminopiperidine scaffold is frequently used to design ATP-competitive kinase inhibitors. The structure can be elaborated to present key pharmacophoric features that interact with the hinge region, the ribose pocket, and other areas of the kinase ATP-binding site.[4]

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion

Benzyl 4-aminopiperidine-1-carboxylate is a privileged scaffold in medicinal chemistry, offering a robust and synthetically tractable starting point for the development of novel therapeutics. Its bifunctional nature allows for systematic and diverse chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Its successful application in developing inhibitors for targets in oncology, virology, and neuroscience underscores its enduring importance and continued potential in future drug discovery campaigns.

References

- 1. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

The Versatile Building Block: A Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-aminopiperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid piperidine core, combined with a protected secondary amine and a reactive primary amine, offers a versatile platform for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of its applications, key reactions, and detailed experimental protocols, highlighting its role in the development of novel therapeutics, particularly those targeting the central nervous system. The piperidine scaffold is a well-established privileged structure in pharmacology, known to enhance drug-like properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 4-aminopiperidine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 120278-07-1 | [3] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3] |

| Molecular Weight | 234.29 g/mol | [3] |

| Melting Point | 68 °C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |

Core Synthetic Transformations

Benzyl 4-aminopiperidine-1-carboxylate serves as a versatile scaffold for a variety of chemical transformations, primarily involving the nucleophilic 4-amino group and the carbobenzyloxy (Cbz) protected piperidine nitrogen.

A general workflow for the utilization of this building block is depicted below.

Caption: Synthetic pathways originating from Benzyl 4-aminopiperidine-1-carboxylate.

Reactions at the 4-Amino Group

The primary amino group at the 4-position is a key site for introducing diversity into the molecule.

The amino group readily undergoes acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, in the presence of a base to yield the corresponding amides and sulfonamides.

Experimental Protocol: Synthesis of Benzyl 4-(acetylamino)piperidine-1-carboxylate

-

Dissolve Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are common pharmacophores in drug design.[4][5]

Experimental Protocol: Synthesis of a Urea Derivative

-

Dissolve Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM (0.1 M).

-

Add the desired isocyanate (1.05 eq) dropwise at room temperature.[4]

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often complete within this time as indicated by TLC.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Reactant | Product | Yield | Reference |

| Phenyl isocyanate | Benzyl 4-(3-phenylureido)piperidine-1-carboxylate | >90% (expected) | [4] |

| Ethyl isocyanate | Benzyl 4-(3-ethylureido)piperidine-1-carboxylate | >90% (expected) | [4] |

Cbz Deprotection of the Piperidine Nitrogen

The carbobenzyloxy (Cbz) group is a versatile protecting group for the piperidine nitrogen that can be readily removed under various conditions, most commonly by catalytic hydrogenation.[6] This unmasks the secondary amine for further functionalization.

Caption: Cbz deprotection via catalytic hydrogenation.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation [6][7]

-

Dissolve Benzyl 4-aminopiperidine-1-carboxylate in methanol (0.05 M).

-

Add Palladium on carbon (10 wt%, 5-10 mol%) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected piperidin-4-amine.

| Substrate | Product | Catalyst | Yield | Reference |

| N-Cbz protected amine | Free amine | 10% Pd/C | 93-98% (typical) | [7] |

Applications in Drug Discovery

The 4-aminopiperidine scaffold is a key component in a variety of biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels.

Sigma Receptor Ligands

The 4-aminopiperidine moiety is a common feature in ligands for sigma receptors, which are implicated in a range of neurological disorders.[8][9][10][11] The synthesis of these ligands often involves the derivatization of the 4-amino group to introduce pharmacophoric elements necessary for receptor binding and selectivity.

Caption: Workflow for the synthesis of sigma receptor ligands.

The design and synthesis of novel sigma receptor ligands based on the 4-aminopiperidine scaffold is an active area of research aimed at developing new treatments for pain, neurodegenerative diseases, and psychiatric disorders.[8][9][10]

Conclusion

Benzyl 4-aminopiperidine-1-carboxylate is a high-value building block for the synthesis of complex nitrogen-containing molecules. Its pre-protected piperidine nitrogen and reactive primary amine allow for sequential and controlled functionalization, making it an ideal starting material for the construction of compound libraries for drug discovery. The synthetic routes and protocols outlined in this guide demonstrate the versatility of this compound and its importance in accessing novel chemical matter with therapeutic potential. The continued exploration of new reactions and applications of this scaffold is expected to yield the next generation of innovative therapeutics.[12]

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | FB139884 [biosynth.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological evaluation, and cell-based assay of novel sigma receptor ligands based on 4-amino piperidine scaffolds - American Chemical Society [acs.digitellinc.com]

- 10. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Analytical Profile of Benzyl 4-aminopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical data for Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl 4-aminopiperidine-1-carboxylate and a close derivative, providing a reference for its structural confirmation.

Table 1: 1H NMR Data for Benzyl 4-aminopiperidine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.33 | m | 5H | Ar-H |

| 5.14 | s | 2H | -CH ₂-Ph |

| 4.14 | br s | 2H | Piperidine-H (axial, adjacent to N-Cbz) |

| 2.87 | m | 3H | Piperidine-H (equatorial, adjacent to N-Cbz and -CH-NH₂) |

| 1.83 | m | 2H | Piperidine-H (axial) |

| 1.66 | m | 3H | Piperidine-H (equatorial and NH₂) |

| 1.28 | m | 2H | Piperidine-H (axial) |

Data obtained from a patent describing the synthesis of the compound. The assignments are based on general principles of NMR spectroscopy for similar structures.

Table 2: 13C NMR Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 155.3 | C =O (Carbamate) |

| 137.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 127.9 | Ar-C H |

| 127.8 | Ar-C H |

| 67.0 | -C H₂-Ph |

| 65.4 | Piperidine-C H (adjacent to amino group) |

| 54.9 | Piperidine-C H₂ (adjacent to N-Cbz) |

| 43.0 | Piperidine-C H₂ (adjacent to N-Cbz) |

| 33.4 | Piperidine-C H₂ |

| 30.9 | Piperidine-C H₂ |

| 21.1 | Alkyl C H₃ |

| 18.3 | Alkyl C H₃ |

This data provides a strong reference for the expected chemical shifts of the carbon atoms in the benzyl and piperidine moieties of the target compound.

Table 3: IR Spectral Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate

| Wavenumber (cm-1) | Assignment |

| 2954 | C-H stretch (aliphatic) |

| 2870 | C-H stretch (aliphatic) |

| 1694 | C=O stretch (carbamate) |

| 1429 | C-H bend (CH₂) |

| 1225 | C-N stretch |

| 1116 | C-O stretch |

The prominent peak at 1694 cm-1 is characteristic of the carbamate carbonyl group and is expected to be a key feature in the IR spectrum of Benzyl 4-aminopiperidine-1-carboxylate.[1]

Table 4: Mass Spectrometry Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate

| m/z | Ion |

| Calculated: 334.25705 | [M+H]+ |

| Found: 334.25687 | [M+H]+ |

High-resolution mass spectrometry data for the derivative confirms the elemental composition and provides a basis for predicting the molecular ion peak of the parent compound.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the characterization of organic compounds like piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

1H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

13C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm-1 with a resolution of 4 cm-1. An average of 16 to 32 scans is common to improve the signal-to-noise ratio. The spectrum is often presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is performed on instruments such as a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

-

Mass Range: A scan range appropriate for the expected molecular weight of the compound is selected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like Benzyl 4-aminopiperidine-1-carboxylate.

This guide provides a foundational understanding of the spectroscopic properties of Benzyl 4-aminopiperidine-1-carboxylate, which is crucial for its identification, purity assessment, and utilization in further synthetic applications within the pharmaceutical and chemical research sectors.

References

potential biological activities of Benzyl 4-aminopiperidine-1-carboxylate derivatives

An In-depth Technical Guide to the Potential Biological Activities of Benzyl 4-aminopiperidine-1-carboxylate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a quintessential heterocyclic scaffold frequently described as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals stems from its favorable physicochemical properties, which enhance drug-like characteristics such as bioavailability and metabolic stability. When incorporated into the specific framework of Benzyl 4-aminopiperidine-1-carboxylate , this scaffold presents a unique combination of structural motifs: a rigid piperidine core, a flexible N-benzyl group, a protective carbamate moiety, and a reactive 4-amino group. This arrangement provides a versatile template for chemical modification, leading to a diverse range of derivatives with significant therapeutic potential.

This technical guide offers a comprehensive exploration of the biological activities associated with Benzyl 4-aminopiperidine-1-carboxylate and its analogues. It consolidates key findings on their neuroprotective, anticancer, and antimicrobial properties, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action to support ongoing research and drug development efforts.

Synthetic Approaches

The synthesis of 4-aminopiperidine derivatives is often achieved through versatile and efficient chemical reactions. A primary method involves the reductive amination of N-substituted 4-piperidone precursors. This process typically uses a suitable amine and a reducing agent like sodium triacetoxyborohydride to yield the desired 4-aminopiperidine core structure, which can be further modified.[3] Another key strategy involves coupling reactions where amine and acid fragments are joined using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[4]

References

The Role of Benzyl 4-aminopiperidine-1-carboxylate as a Fentanyl Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentanyl, a potent synthetic opioid, and its analogues continue to be a significant subject of research in pharmacology and forensic chemistry. The synthesis of fentanyl can be achieved through various chemical pathways, each utilizing specific precursors. This technical guide provides an in-depth analysis of Benzyl 4-aminopiperidine-1-carboxylate, a potential precursor in the synthesis of fentanyl and its related compounds. The guide outlines the logical synthetic transformations required to convert this precursor into fentanyl, supported by detailed experimental protocols for analogous reactions. Furthermore, it delves into the pharmacological signaling pathways of fentanyl and the analytical workflows for the detection of fentanyl and its precursors. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Fentanyl and its Precursors

Fentanyl is a synthetic opioid that is 50 to 100 times more potent than morphine. Its high potency and rapid onset of action have made it a valuable analgesic in clinical settings. However, the illicit manufacturing and distribution of fentanyl and its analogues have led to a public health crisis. Understanding the synthesis routes of fentanyl is crucial for law enforcement, forensic chemists, and researchers developing countermeasures.

Several key synthetic pathways for fentanyl have been identified, including the Janssen, Siegfried, and Gupta methods. These routes rely on a range of precursor chemicals, some of which are regulated to prevent illicit production. Benzyl 4-aminopiperidine-1-carboxylate (CAS No: 120278-07-1) is a derivative of 4-aminopiperidine and can be considered a precursor to the core structure of fentanyl. Its chemical structure features a benzyl carbamate protecting group on the piperidine nitrogen, which can be strategically removed during synthesis.

Physicochemical Properties of Benzyl 4-aminopiperidine-1-carboxylate

A summary of the key physicochemical properties of Benzyl 4-aminopiperidine-1-carboxylate is presented in Table 1.

| Property | Value |

| CAS Number | 120278-07-1 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Solid |

| Melting Point | 68 °C (dec.)[1] |

| Boiling Point | 367.2 ± 42.0 °C (Predicted)[1] |

| Solubility | Slightly soluble in water[1] |

Synthetic Pathway from Benzyl 4-aminopiperidine-1-carboxylate to Fentanyl

References

An In-depth Technical Guide to the Reactivity of the Amine Group in Benzyl 4-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-aminopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse array of biologically active compounds. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with a reactive primary amine at the 4-position and a benzyloxycarbonyl (Cbz) protected secondary amine at the 1-position. This strategic arrangement allows for selective functionalization of the primary amine, making it an invaluable tool in drug discovery and development for creating libraries of compounds with varied pharmacological profiles. This technical guide explores the reactivity of the primary amine group in Benzyl 4-aminopiperidine-1-carboxylate, providing a detailed overview of common transformations including acylation, alkylation, sulfonylation, reductive amination, and urea formation.

Core Reactivity of the 4-Amino Group

The primary amino group at the 4-position of the piperidine ring is a nucleophilic center, readily participating in a variety of chemical reactions. The Cbz protecting group at the 1-position is stable under many reaction conditions used to modify the 4-amino group, thus allowing for selective derivatization.

Key Reactions and Experimental Protocols

This section details common reactions involving the 4-amino group, providing generalized experimental protocols that can be adapted for specific substrates.

Acylation: Formation of Amides

Acylation of the primary amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is fundamental for introducing a wide range of functional groups and is extensively used in the synthesis of bioactive molecules.

Experimental Protocol: General Procedure for Acylation

To a solution of Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.) is added. The mixture is stirred at room temperature, and the acylating agent (e.g., acyl chloride or acid anhydride, 1.1-1.2 eq.) is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired N-acyl derivative.

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Benzoyl chloride | Triethylamine | DCM | N-Benzoyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | General Protocol |

| Acetic anhydride | Pyridine | DCM | N-Acetyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | General Protocol |

N-Alkylation: Formation of Secondary and Tertiary Amines

The primary amine can be alkylated using alkyl halides or via reductive amination to yield secondary or tertiary amines. Direct alkylation can sometimes lead to over-alkylation, but reaction conditions can be optimized to favor mono-alkylation.

Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides

A mixture of Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq.), an alkyl halide (1.0-1.2 eq.), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.) in a polar aprotic solvent like acetonitrile or DMF is stirred at room temperature or heated. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to provide the N-alkylated product.

Table 2: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | DMF | N-Benzyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol |

| Ethyl iodide | Triethylamine | Acetonitrile | N-Ethyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol |

Sulfonylation: Formation of Sulfonamides

Reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group present in many therapeutic agents.

Experimental Protocol: General Procedure for Sulfonylation

To a solution of Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in an anhydrous solvent such as DCM at 0 °C, a solution of the sulfonyl chloride (1.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude sulfonamide, which is then purified by column chromatography or recrystallization.

Table 3: Representative Sulfonylation Reactions

| Sulfonyl Chloride | Base | Solvent | Product | Yield (%) | Reference |

| Benzenesulfonyl chloride | Pyridine | DCM | N-(1-(Benzyloxycarbonyl)piperidin-4-yl)benzenesulfonamide | Not specified | Adapted Protocol[1] |

| Methanesulfonyl chloride | Triethylamine | DCM | N-(1-(Benzyloxycarbonyl)piperidin-4-yl)methanesulfonamide | Not specified | General Protocol |

Reductive Amination: Formation of N-Substituted Amines

Reductive amination with aldehydes or ketones in the presence of a reducing agent is a highly efficient method for the synthesis of secondary and tertiary amines. This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination

A mixture of Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq.), the carbonyl compound (1.0-1.2 eq.), and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) in a suitable solvent (e.g., dichloroethane, methanol, or tetrahydrofuran) is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with ketones. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a basic aqueous solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]

Table 4: Representative Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | N-Benzyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol[3] |

| Cyclohexanone | NaBH₃CN | Methanol | N-Cyclohexyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol |

Urea Formation: Reaction with Isocyanates

The reaction of the primary amine with isocyanates provides a straightforward route to N,N'-disubstituted ureas, a common structural motif in pharmacologically active compounds.

Experimental Protocol: General Procedure for Urea Formation

To a solution of Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as DCM or THF, the isocyanate (1.0-1.1 eq.) is added dropwise at room temperature. The reaction is typically rapid and can be monitored by TLC. After stirring for a few hours, the solvent is removed under reduced pressure. The resulting crude product is often pure enough for subsequent steps or can be purified by recrystallization or column chromatography.

Table 5: Representative Urea Formation Reactions

| Isocyanate | Solvent | Product | Yield (%) | Reference |

| Phenyl isocyanate | DCM | 1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-3-phenylurea | High | General Protocol |

| Ethyl isocyanate | THF | 1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-3-ethylurea | High | General Protocol |

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.

Conclusion

Benzyl 4-aminopiperidine-1-carboxylate is a highly valuable and versatile building block in medicinal chemistry. The predictable reactivity of its primary amine group allows for the efficient and selective synthesis of a wide range of derivatives. The reactions outlined in this guide—acylation, N-alkylation, sulfonylation, reductive amination, and urea formation—provide a robust toolkit for the generation of compound libraries for drug discovery programs. The ability to readily modify the 4-position of the piperidine ring enables extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. The protocols and workflows presented herein serve as a comprehensive resource for researchers and scientists engaged in the synthesis of novel piperidine-based therapeutic agents.

References

Theoretical Modeling of Benzyl 4-aminopiperidine-1-carboxylate Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-aminopiperidine-1-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the theoretical modeling of Benzyl 4-aminopiperidine-1-carboxylate interactions with various biological targets. We delve into computational methodologies, including molecular docking and molecular dynamics simulations, to elucidate the binding modes and structure-activity relationships (SAR) of this important molecular framework. This document summarizes key quantitative data from studies on analogous compounds, details relevant experimental and computational protocols, and visualizes pertinent signaling pathways and workflows to guide further research and development in this area.

Introduction

The piperidine moiety is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its conformational flexibility and ability to be readily functionalized make it an attractive starting point for the design of novel bioactive molecules. Benzyl 4-aminopiperidine-1-carboxylate, in particular, serves as a key building block for the synthesis of compounds targeting a variety of biological systems. Derivatives of this core structure have been investigated for their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, histone deacetylase (HDAC) inhibitors with anticancer properties, and ligands for sigma receptors, which are implicated in a range of neurological disorders.[2][3][4]

Theoretical modeling plays a crucial role in understanding the molecular interactions that underpin the biological activity of these compounds. By employing computational techniques, researchers can predict binding affinities, identify key interacting residues, and rationalize observed structure-activity relationships. This in-silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. This guide will explore the theoretical modeling of Benzyl 4-aminopiperidine-1-carboxylate and its analogs, providing a foundational understanding for researchers in the field.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of the Benzyl 4-aminopiperidine-1-carboxylate scaffold against different biological targets. The data is collated from multiple studies on analogous compounds to provide a comparative overview.

Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| 21 | AChE | 0.56 | Donepezil | 5.7 |

| 19 | AChE | 1.2 | Tacrine | 30 |

| 7f | AChE | 7.5 | - | - |

| 8a | AChE | 56 | - | - |

| 4a | AChE | 2080 | - | - |

| 4a | BuChE | 7410 | - | - |

Source: Adapted from multiple studies on N-benzylpiperidine derivatives.[1][5][6][7]

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Piperidine Derivatives

| Compound ID | HDAC IC50 (µM) | AChE IC50 (µM) |

| d5 | 0.17 | 6.89 |

| d10 | 0.45 | 3.22 |

Source: Data from studies on N-Benzyl piperidine derivatives as dual HDAC/AChE inhibitors.

Table 3: Sigma Receptor (S1R and S2R) Binding Affinity of Piperidine/Piperazine-Based Compounds

| Compound ID | S1R Ki (nM) | S2R Ki (nM) | S2R/S1R Selectivity |

| 1 | 3.2 | 105 | 33 |

| 3 | 8.9 | 231 | 26 |

| 2 | 24 | 1200 | 50 |

| Haloperidol | 2.6 | 13 | 5 |

Source: Data from computational and binding studies of piperidine/piperazine-based sigma receptor ligands.[4]

Experimental and Computational Protocols

This section details the methodologies for key experimental and computational procedures relevant to the theoretical modeling of Benzyl 4-aminopiperidine-1-carboxylate interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.

Protocol: Molecular Docking using AutoDock Vina

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, HDAC) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign Gasteiger charges to the receptor.

-

Define the grid box, which encompasses the active site of the protein. The size and center of the grid box should be optimized for each target.

-

-

Preparation of the Ligand:

-

Draw the 2D structure of Benzyl 4-aminopiperidine-1-carboxylate or its derivatives using a chemical drawing software.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Run the AutoDock Vina simulation with the prepared receptor and ligand files.

-

Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computational time).

-

The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using molecular visualization software.

-

The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.

Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Use the best-docked pose of the ligand-receptor complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic boundary box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

-

Production Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of the ligand-protein interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric method to determine the in vitro activity of AChE inhibitors.[2]

-

Reagent Preparation:

-

Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare stock solutions of the test compounds (piperidine derivatives) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution and incubate.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

-

Signaling Pathways and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of Benzyl 4-aminopiperidine-1-carboxylate and its derivatives.

Conclusion

The Benzyl 4-aminopiperidine-1-carboxylate scaffold is a valuable starting point for the development of novel therapeutic agents. Theoretical modeling, through techniques like molecular docking and molecular dynamics simulations, provides powerful tools to understand the interactions of these compounds with their biological targets at a molecular level. The data and protocols presented in this guide, derived from studies on analogous structures, offer a solid foundation for the rational design and optimization of new piperidine-based drug candidates. Future work should focus on obtaining more specific experimental and computational data for Benzyl 4-aminopiperidine-1-carboxylate itself to further refine these models and accelerate the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsi.org [ijpsi.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocols for the N-Acylation of Benzyl 4-aminopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-acylation of Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of diverse bioactive molecules and pharmaceutical compounds. The N-acylation of the primary amino group allows for the introduction of a wide array of functional groups, making it a critical transformation in medicinal chemistry.[1] Two primary, robust methods are presented: acylation using acyl chlorides and amide bond formation using carboxylic acids with peptide coupling agents. This note includes reaction fundamentals, step-by-step procedures, quantitative data tables for easy comparison, and a generalized experimental workflow diagram.

Introduction and Reaction Fundamentals

Benzyl 4-aminopiperidine-1-carboxylate is a versatile bifunctional molecule featuring a piperidine scaffold, a primary amine at the C4 position, and a benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen. The primary amine serves as a nucleophilic handle for derivatization, most commonly through N-acylation, to form a stable amide bond.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This is followed by the elimination of a leaving group (e.g., chloride or an activated ester complex) to yield the corresponding N-acyl piperidine derivative.[1][2] The use of a base is often required to neutralize any acidic byproducts generated during the reaction.[1][2][3]

Experimental Protocols

Two common and effective protocols for the N-acylation of Benzyl 4-aminopiperidine-1-carboxylate are detailed below.

Protocol 1: N-Acylation using an Acyl Chloride

This method is highly efficient and straightforward for converting the primary amine to an amide using a reactive acyl chloride in the presence of a non-nucleophilic base.[1][2]

Materials:

-

Benzyl 4-aminopiperidine-1-carboxylate

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-